molecular formula C27H29N7O B4755000 1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4755000
M. Wt: 467.6 g/mol
InChI Key: WBQDETLPRQRWAH-UHFFFAOYSA-N
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Description

1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common method includes the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a phenylhydrazine derivative under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as CDK2, which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation .

Properties

IUPAC Name

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-pyrrolidin-1-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O/c35-27(31-21-8-10-22(11-9-21)32-14-4-5-15-32)20-12-16-33(17-13-20)25-24-18-30-34(26(24)29-19-28-25)23-6-2-1-3-7-23/h1-3,6-11,18-20H,4-5,12-17H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDETLPRQRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

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